molecular formula C9H14O3 B2923958 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid CAS No. 1691064-66-0

5-Ethoxyspiro[2.3]hexane-1-carboxylic acid

Cat. No. B2923958
CAS RN: 1691064-66-0
M. Wt: 170.208
InChI Key: JXHHGQSEZADPBM-UHFFFAOYSA-N
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Description

5-Ethoxyspiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It is related to other compounds such as 5-oxaspiro[2.3]hexane-1-carboxylic acid and 5-hydroxyspiro[2.3]hexane-1-carboxylic acid .

Scientific Research Applications

Novel Synthetic Approaches to Conformationally Rigid Amino Acids

Researchers have developed methods to synthesize conformationally rigid analogs of glutamic acid and lysine, starting from 3-methylidenecyclobutanecarbonitrile. These analogs include 1-aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids. These compounds are of interest due to their potential applications in neuroscience and pharmaceuticals, particularly as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2019).

Synthesis of Novel Non-Natural Cyclopropane Amino Acids

Another study focused on the synthesis of new conformationally rigid spirane analogues of γ-aminobutyric acid (GABA), demonstrating the versatility of spiro compounds in mimicking neurotransmitter structures for potential therapeutic applications (Yashin et al., 2015).

Acid-Catalyzed Reactions and Photo-Decoloration Processes

Research into the acid-catalyzed reactions of oxadispiro compounds and the photo-decoloration processes of reverse photochromic spirans has provided insights into the chemical properties and potential applications of spiro compounds in material science and photoresponsive technologies (Adam & Crämer, 1987); (Inoue et al., 1972).

Biotechnological Applications

The production of medium-chain carboxylic acids by Megasphaera sp. MH highlights the biotechnological potential of utilizing spiro compounds and related bacteria for the synthesis of valuable chemicals from renewable resources (Jeon et al., 2016).

Conformationally Restricted Glutamic Acid Analogues

The synthesis and study of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, as analogues of glutamic acid, further exemplify the importance of spiro compounds in developing conformationally restricted mimics of biologically active amino acids for research in neurochemistry and drug development (Chernykh et al., 2014).

Mechanism of Action

The mechanism of action of 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the context in which this compound is used, such as in a biological or chemical process .

properties

IUPAC Name

5-ethoxyspiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-6-3-9(4-6)5-7(9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHHGQSEZADPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxyspiro[2.3]hexane-1-carboxylic acid

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